Tylocrebrine Exhibits 5-Fold Greater Protein Synthesis Inhibition Than Tylophorine in Ehrlich Ascites Tumor Cells
In a direct comparative study measuring incorporation of [¹⁴C]-leucine into protein in Ehrlich ascites-tumor cells, tylocrebrine demonstrated a 50% inhibitory concentration (IC₅₀) of 2 × 10⁻⁷ M for protein synthesis inhibition, which represents a 5-fold increase in potency compared to the structurally related phenanthroindolizidine alkaloid tylophorine (IC₅₀ = 1 × 10⁻⁶ M). The phenanthroquinolizidine alkaloid cryptopleurine exhibited even greater potency (IC₅₀ = 2 × 10⁻⁸ M), establishing a clear potency hierarchy among ribosomal protein synthesis inhibitors of this structural class [1].
| Evidence Dimension | Inhibition of [¹⁴C]-leucine incorporation into protein (IC₅₀) |
|---|---|
| Target Compound Data | 2 × 10⁻⁷ M (200 nM) |
| Comparator Or Baseline | Tylophorine: 1 × 10⁻⁶ M (1000 nM); Cryptopleurine: 2 × 10⁻⁸ M (20 nM) |
| Quantified Difference | Tylocrebrine is 5-fold more potent than tylophorine; cryptopleurine is 10-fold more potent than tylocrebrine |
| Conditions | Ehrlich ascites-tumor cells; [¹⁴C]-leucine incorporation assay; 1 hour incubation |
Why This Matters
Selection of tylocrebrine over tylophorine for protein synthesis inhibition studies is justified by a 5-fold potency advantage in the same assay system, enabling lower working concentrations and potentially reduced off-target effects at equipotent doses.
- [1] Huang MT, Grollman AP. Inhibition of protein synthesis in Ehrlich ascites-tumour cells by the phenanthrene alkaloids tylophorine, tylocrebrine and cryptopleurine. Biochem Biophys Res Commun. 1968;32(5):813-820. View Source
